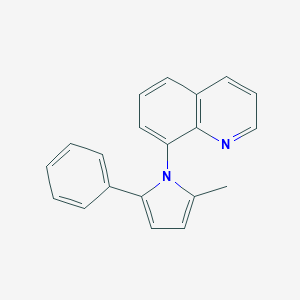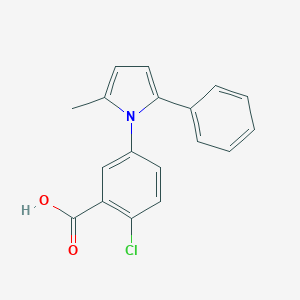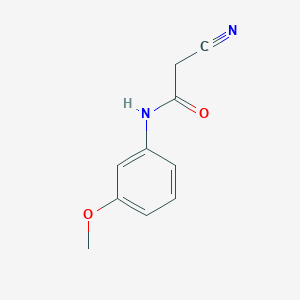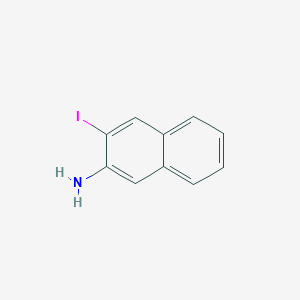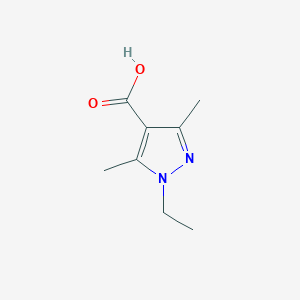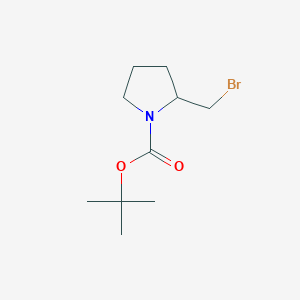
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, also known as (R)-2-amino-3-(2,6-dimethylphenyl)propionic acid or (R)-2-amino-3-(2,6-xylyl)propanoic acid, is an amino acid analog that has been studied for its potential therapeutic applications in various fields of research.
Mécanisme D'action
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is an analog of L-leucine and acts as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic transmission. This mechanism of action is thought to underlie the neuroprotective and anticonvulsant effects of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has a number of biochemical and physiological effects. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the hippocampus and to decrease the release of glutamate, an excitatory neurotransmitter, in the striatum. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to reduce the levels of oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its high selectivity for mGluR4. This allows for the specific activation of this receptor subtype without affecting other receptors in the brain. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. One limitation of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid. One area of interest is the development of more potent and selective analogs of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid that could be used as therapeutic agents. Another area of research is the investigation of the role of mGluR4 in various neurological disorders and the potential therapeutic applications of mGluR4 agonists. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid could be used as a tool for studying the function of mGluR4 and other glutamate receptors in the central nervous system.
Méthodes De Synthèse
The synthesis of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid involves the reaction of L-leucine with 2,6-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then separated and purified using various chromatographic techniques. This method has been optimized to yield high purity and high yield of (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid.
Applications De Recherche Scientifique
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as a treatment for chronic pain and epilepsy. Additionally, (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has been investigated for its potential as a tool for studying the function of glutamate receptors in the central nervous system.
Propriétés
Numéro CAS |
128502-64-7 |
|---|---|
Nom du produit |
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Clé InChI |
VEQOZHOWFAVBOO-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)N |
SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N |
Synonymes |
(R)-2-AMino-3-(2,6-diMethylphenyl)propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




